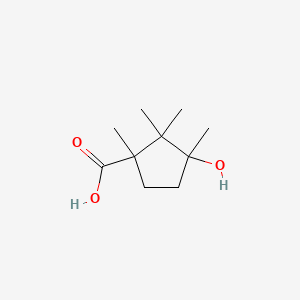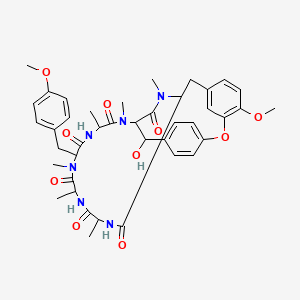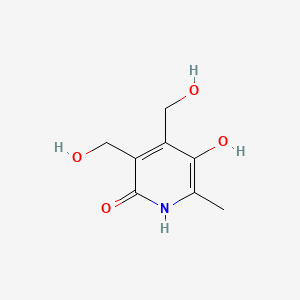
2-(Methoxycarbonyl)nicotinic acid
説明
科学的研究の応用
Plant Growth Regulation Under Heavy Metal Stress
2-(Methoxycarbonyl)nicotinic acid: , as a derivative of nicotinic acid, has been studied for its role in plant tolerance to heavy metal stress. A study published in the Journal of Plant Growth Regulation investigated the exogenous application of nicotinic acid to improve the morpho-physiological parameters of lentil plants under lead (Pb) exposure . The results indicated that nicotinic acid could enhance plant growth, biomass, and photosynthetic pigment content while reducing oxidative damage by lowering hydrogen peroxide accumulation.
Therapeutic Applications in Dermatology
Nicotinic acid derivatives like 2-(Methoxycarbonyl)nicotinic acid have therapeutic implications in dermatology. Niacinamide, a closely related compound, has been used in managing conditions such as acne vulgaris, melasma, and psoriasis . Its anti-inflammatory and anti-aging properties make it a valuable ingredient in skincare products.
Cosmeceutical Applications in Skincare
In the realm of cosmeceuticals, nicotinic acid derivatives are leveraged for their multifunctional properties in skincare. They are known to reduce cutaneous oxidative stress, inflammation, and pigmentation, which are beneficial in antiaging skincare formulations .
Enhancement of Antioxidant Defense Mechanisms
The application of nicotinic acid has been shown to activate antioxidant defense mechanisms in plants, which could be extrapolated to other organisms. This includes the activation of catalase and ascorbate peroxidase activity, leading to a reduction in oxidative stress markers .
Improvement of Mineral Nutrition
Nicotinic acid’s role in improving mineral nutrition in plants under stress conditions has been documented. It can enhance the uptake and balance of essential minerals like zinc, magnesium, calcium, and potassium, which are crucial for plant development .
Research and Development of Functional Ingredients
2-(Methoxycarbonyl)nicotinic acid: is available for research purposes and is used in the development of functional ingredients in various industries. Its properties are being explored for potential applications in pharmaceuticals, nutraceuticals, and agricultural products .
Safety and Hazards
作用機序
Target of Action
The primary target of 2-(Methoxycarbonyl)nicotinic acid, also known as Methyl nicotinate, is thought to involve peripheral vasodilation . This compound is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .
Mode of Action
It is believed that this compound promotes the release of prostaglandin d2, which acts locally due to its short half-life . Following topical administration, Methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application .
Biochemical Pathways
It is known that nicotine, a related compound, can be degraded via three pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) . These pathways have been identified in bacteria, and multi-omics analysis has revealed specific genome architecture, regulation mechanisms, and specific genes or enzymes of these pathways .
Pharmacokinetics
It is known that methyl nicotinate, a related compound, is used topically and acts as a peripheral vasodilator to enhance local blood flow at the site of application . This suggests that the compound may have good skin permeability.
Result of Action
The result of Methyl nicotinate’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through the enhancement of local blood flow at the site of application, which is thought to be due to peripheral vasodilation .
特性
IUPAC Name |
2-methoxycarbonylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)6-5(7(10)11)3-2-4-9-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSIORZYXTUXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178894 | |
| Record name | Quinolinic acid, 2-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxycarbonyl)nicotinic acid | |
CAS RN |
24195-07-1 | |
| Record name | 2-Methyl 2,3-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24195-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinolinic acid, 2-methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024195071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24195-07-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinolinic acid, 2-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Azido-7-phenylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1207152.png)
![(7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate](/img/structure/B1207153.png)


![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1207160.png)



![1-[2-(Hydroxyamino)imidazol-1-yl]-3-methoxypropan-2-ol](/img/structure/B1207167.png)

![2-(3,4-dichlorophenyl)-6-methylsulfonyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1207169.png)
![2-[(5-Carboxy-4-hydroxy-2-methylheptan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1207170.png)
